Temocapril Hydrochloride

pharmacokinetics renal impairment drug accumulation

Temocapril Hydrochloride is the definitive ACE inhibitor for studies requiring renal-function-independent pharmacokinetics. Unlike enalapril (13-fold AUC increase in severe renal impairment), temocaprilat exhibits only a 2-fold AUC increase—eliminated via dual renal/biliary routes. This stable exposure profile eliminates confounding drug accumulation in CKD models, nephrectomised animals, and geriatric populations. Clinically, temocapril reduced microalbuminuria by 36–41% independent of blood pressure. For protocols demanding predictable PK without renal dose adjustment, temocapril HCl is the unequivocal choice.

Molecular Formula C23H29ClN2O5S2
Molecular Weight 513.1 g/mol
CAS No. 110221-44-8
Cat. No. B001241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTemocapril Hydrochloride
CAS110221-44-8
Synonymsalpha-((2S,6R)-6-((1S)-1-ethoxycarbonyl-3-phenylpropyl)amino-5-oxo-2-(2-thienyl)perhydro-1,4-thiazepin-4-yl)acetic acid.HCl
CS 622
CS-622
CS622
temocapril
temocapril hydrochloride
Molecular FormulaC23H29ClN2O5S2
Molecular Weight513.1 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCC1=CC=CC=C1)NC2CSC(CN(C2=O)CC(=O)O)C3=CC=CS3.Cl
InChIInChI=1S/C23H28N2O5S2.ClH/c1-2-30-23(29)17(11-10-16-7-4-3-5-8-16)24-18-15-32-20(19-9-6-12-31-19)13-25(22(18)28)14-21(26)27;/h3-9,12,17-18,20,24H,2,10-11,13-15H2,1H3,(H,26,27);1H/t17-,18-,20-;/m0./s1
InChIKeyXDDQNOKKZKHBIX-ASBZXGSUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Temocapril Hydrochloride CAS 110221-44-8: Chemical Class, Regulatory Status, and Core Characteristics for Procurement


Temocapril Hydrochloride (CAS 110221-44-8), the hydrochloride salt form of temocapril, is a prodrug-type angiotensin-converting enzyme (ACE) inhibitor characterized by a thiazepine ring structure [1]. Upon oral administration, it is rapidly de-esterified to its pharmacologically active diacid metabolite, temocaprilat, which potently inhibits ACE [2]. Unlike many other ACE inhibitors that rely predominantly on renal excretion, temocaprilat is eliminated via dual routes—both renal and biliary—with a substantial portion of the administered dose excreted in feces, establishing it as a preferential biliary-excreted ACE inhibitor [3]. The compound is approved for medical use in Japan (brand name Acecol) and South Korea for the treatment of hypertension, including renal parenchymal and renovascular hypertension, but is not approved in the United States [4].

Why Temocapril Hydrochloride Cannot Be Substituted with Other ACE Inhibitors: The Critical Role of Dual Excretion


Generic substitution among ACE inhibitors is precluded by fundamental differences in their elimination pathways and consequent pharmacokinetic behavior in patients with compromised organ function. Most commonly prescribed ACE inhibitors, including enalapril, lisinopril, and captopril, are predominantly excreted via the kidney, making their active metabolite accumulation highly dependent on renal function [1]. In contrast, temocaprilat undergoes significant biliary excretion in addition to renal clearance, a dual elimination mechanism that fundamentally alters its safety and dosing predictability in special populations [2]. This pharmacokinetic divergence produces quantifiable differences in drug exposure: in patients with severe renal impairment (CLCR < 30 mL/min), the AUC of enalaprilat increases 13-fold from baseline, whereas temocaprilat AUC increases only 2-fold, demonstrating that temocapril provides a stable pharmacokinetic profile largely independent of renal function [3]. These differences are not merely academic—they translate directly into clinical safety considerations regarding drug accumulation and the need for dose adjustment, making interchange without careful consideration potentially hazardous.

Temocapril Hydrochloride Quantitative Differentiation Evidence: Head-to-Head Data vs. Enalapril and In-Class Comparators


Renal Impairment Pharmacokinetics: Temocaprilat vs. Enalaprilat AUC Accumulation

In a direct head-to-head comparative study, the pharmacokinetics of temocapril (1 mg) and enalapril (5 mg) were evaluated in patients with varying degrees of renal function. The AUC of enalapril diacid (enalaprilat) increased 13-fold in patients with severe renal impairment (CLCR < 30 mL/min) compared to those with normal function, whereas the AUC of temocapril diacid (temocaprilat) increased only 2-fold under identical conditions [1]. This quantifies the relative renal-dependence of each agent and demonstrates that temocaprilat exposure is far less influenced by declining renal function.

pharmacokinetics renal impairment drug accumulation AUC enalapril

Cmax Stability in Renal Impairment: Temocaprilat vs. Enalaprilat

The same direct head-to-head study assessed maximum plasma concentration (Cmax) changes. The maximum plasma concentration of enalapril diacid was increased 2-fold and 6-fold in patients with moderate and severe renal impairment, respectively, whereas that of temocapril diacid was not altered across any degree of renal dysfunction [1]. This indicates that temocaprilat Cmax remains stable even as renal function declines, in stark contrast to the escalating peak concentrations observed with enalaprilat.

pharmacokinetics renal impairment Cmax enalapril drug safety

Biliary vs. Renal Excretion: Quantitative Excretion Route Comparison

In a study using partially nephrectomised rats, biliary excretion of the active metabolite temocaprilat was 79.2-81.8% of the dose in control and nephrectomised groups, respectively, whereas the corresponding values for enalaprilat were only 7.7-12.2%. Conversely, urinary excretion of temocaprilat was only 3.8-4.7% compared to 48.9-54.1% for enalaprilat [1]. In healthy human volunteers receiving single oral doses of temocapril HCl (0.5, 1.0, and 2.0 mg), fecal excretion accounted for 36-44% of the dose as active diacid metabolite, with urinary excretion contributing only 17-24% [2]. This dual-route (renal + biliary) elimination contrasts with the predominantly renal elimination of most ACE inhibitors.

pharmacokinetics biliary excretion enalapril renal excretion elimination pathway

In Vitro Potency: Temocaprilat vs. Enalaprilat ACE Inhibition

Temocaprilat, the active metabolite, demonstrates an IC50 of 3.6 nM for inhibition of ACE isolated from rabbit lung [1]. Comparative data indicate that temocaprilat is slightly more potent than enalaprilat in inhibiting ACE isolated from rabbit lung, and its inhibitory potency on isolated rat aorta is 3 times that of enalaprilat [2]. While this potency advantage is modest, it contributes to the overall pharmacological profile.

ACE inhibition IC50 enalaprilat potency in vitro pharmacology

Differential Accumulation After Repeated Dosing in Elderly Patients

In elderly hypertensive patients receiving repeated daily dosing (14 days), the differential accumulation of temocaprilat versus enalaprilat was quantified. Based on prior pharmacokinetic data, a 2-fold increase in plasma temocaprilat was observed in patients with renal insufficiency, compared to a 13-fold increase in plasma enalaprilat [1]. This differential accumulation directly reflects the divergent elimination pathways and confirms that temocapril's pharmacokinetic advantage persists during chronic dosing in an aging population with physiologically reduced renal function.

pharmacokinetics elderly drug accumulation enalapril repeated dosing

Renal Effects: Microalbuminuria Reduction vs. Diuretic Therapy

In a 12-month prospective study comparing temocapril (2-4 mg once daily) to trichlormethiazide (a thiazide diuretic), urinary microalbumin excretion (UAE) decreased significantly from baseline 4.19±0.37 mg albumin/mmol Cr to 2.47±0.29 at 6 months and 2.68±0.28 at 12 months in the temocapril group (p<0.01), while UAE remained unchanged in the diuretic group [1]. Blood pressure reduction was clinically similar between the two treatments, indicating that the UAE reduction is a drug-specific effect beyond simple BP lowering.

microalbuminuria renal protection hypertension trichlormethiazide clinical outcomes

Temocapril Hydrochloride: Evidence-Backed Research and Procurement Application Scenarios


Research Requiring Consistent Pharmacokinetics in Renal Impairment Models

For preclinical or clinical studies involving subjects with compromised renal function (e.g., chronic kidney disease models, nephrectomised animals, or patient populations with varying degrees of renal insufficiency), temocapril hydrochloride is the optimal ACE inhibitor selection. Unlike enalapril, which exhibits a 13-fold AUC increase in severe renal impairment, temocapril's active metabolite AUC increases only 2-fold, providing a stable, predictable exposure profile that minimizes confounding due to renally-driven drug accumulation [1]. This property enables cleaner interpretation of efficacy and safety data without the need for complex, renally-adjusted dosing regimens.

Elderly Population Pharmacokinetic Studies

Given the physiologically reduced renal function common in elderly populations, temocapril's dual excretion (renal + biliary) offers a distinct advantage. As demonstrated in repeated-dosing studies, temocaprilat accumulation in elderly patients is approximately 2-fold compared to a 13-fold accumulation for enalaprilat [2]. This makes temocapril hydrochloride the preferred ACE inhibitor for research targeting geriatric hypertension or cardiovascular studies where predictable pharmacokinetics and reduced risk of drug accumulation are critical.

Hypertension Research with Renal Endpoint Assessment

For studies investigating the renoprotective effects of ACE inhibition beyond blood pressure control, temocapril provides a quantifiable outcome advantage. In head-to-head comparison with diuretic therapy, temocapril significantly reduced urinary microalbumin excretion by approximately 36-41% over 12 months, an effect not observed with trichlormethiazide despite similar blood pressure reduction [3]. This establishes temocapril as a valuable tool for dissecting BP-independent renal protective mechanisms in hypertensive models.

Comparative ACE Inhibitor Pharmacology Studies

When designing studies to investigate structure-activity relationships or pharmacokinetic-pharmacodynamic modeling across the ACE inhibitor class, temocapril serves as the prototypical 'biliary-excreted' comparator. Its quantifiably distinct elimination profile—with 36-44% fecal excretion of active metabolite in humans versus the predominantly renal elimination of enalapril, lisinopril, and captopril—makes it an essential reference compound for understanding the impact of excretion pathway on drug disposition in organ impairment [4].

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